

# Physical and chemical properties of 2-Bromo-4'-hydroxyacetophenone

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## Compound of Interest

Compound Name: 2-Bromo-4'-hydroxyacetophenone

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## An In-depth Technical Guide to 2-Bromo-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**2-Bromo-4'-hydroxyacetophenone**, a halogenated aromatic ketone, is a versatile compound with significant applications in medicinal chemistry and industrial processes. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its biological significance, particularly as a protein tyrosine phosphatase (PTP) inhibitor. The information is presented to support and guide researchers and professionals in the fields of chemical synthesis and drug development.

### Chemical and Physical Properties

**2-Bromo-4'-hydroxyacetophenone** is a pale beige solid at room temperature.<sup>[1]</sup> It is characterized by its molecular formula, C<sub>8</sub>H<sub>7</sub>BrO<sub>2</sub>, and a molecular weight of approximately 215.04 g/mol.<sup>[1]</sup> This compound is hygroscopic and lachrymatory, necessitating careful handling and storage in an inert atmosphere, typically at 2-8°C.<sup>[1][2]</sup>

### Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for **2-Bromo-4'-hydroxyacetophenone**.

Identifier	Value	Reference
IUPAC Name	2-bromo-1-(4-hydroxyphenyl)ethanone	[3]
CAS Number	2491-38-5	[1]
Molecular Formula	C8H7BrO2	[1]
Molecular Weight	215.04 g/mol	[1]
Synonyms	4-(Bromoacetyl)phenol, 4-Hydroxyphenacyl Bromide, PTP Inhibitor I	[1]

Property	Value	Reference
Appearance	Pale beige to white crystalline solid/powder	[1][4]
Melting Point	123-126 °C	[1][2]
Boiling Point (Predicted)	338.7 ± 17.0 °C	[1][2]
Density (Predicted)	1.622 ± 0.06 g/cm <sup>3</sup>	[1][2]
pKa (Predicted)	7.69 ± 0.15	[2]
Solubility	Slightly soluble in chloroform and methanol. Sparingly soluble in water.	[1][2][5]
Stability	Hygroscopic	[2]

## Experimental Protocols

### Synthesis of 2-Bromo-4'-hydroxyacetophenone

A common method for the synthesis of **2-Bromo-4'-hydroxyacetophenone** is through the bromination of 4'-hydroxyacetophenone.[1]

#### Method 1: Bromination using Bromine

- Materials: 4-hydroxyacetophenone, Bromine, Diethyl ether, Saturated sodium bicarbonate solution, Magnesium sulfate.
- Procedure:
  - Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in diethyl ether (200 mL) in a flask and cool the solution to 0°C.
  - Add bromine (17.6 g, 110 mmol) dropwise to the cooled solution over a period of 20 minutes.
  - Stir the reaction mixture for 1 hour at 0°C.
  - Carefully pour the mixture into a saturated sodium bicarbonate solution (500 mL) to quench the reaction.
  - Separate the organic layer and wash it with a saturated sodium bicarbonate solution.
  - Dry the organic layer over magnesium sulfate and concentrate it in vacuo.
  - Recrystallize the crude product from diethyl ether to yield the purified **2-Bromo-4'-hydroxyacetophenone** (14.1 g).[6]

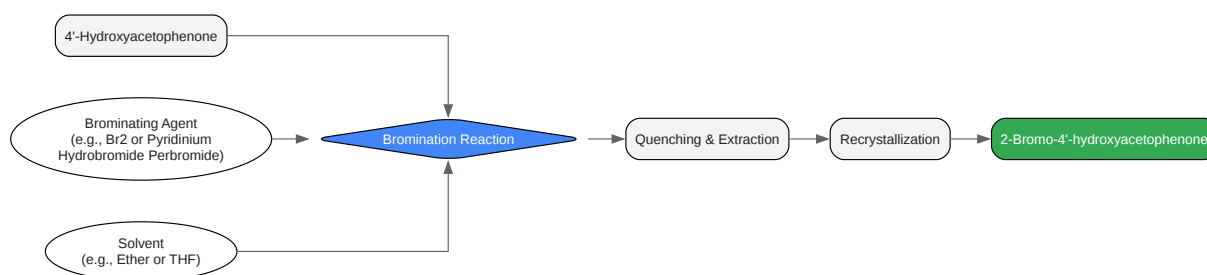
#### Method 2: Bromination using Pyridinium Hydrobromide Perbromide

- Materials: 4-hydroxyacetophenone, Pyridinium hydrobromide perbromide, Tetrahydrofuran (THF).
- Procedure:
  - Dissolve 4-hydroxyacetophenone in THF at room temperature.
  - Add pyridinium hydrobromide perbromide to the solution.

- Stir the reaction mixture at room temperature for 3 hours.[2]
- The product can be further purified by recrystallization from methanol.[1]

## Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **2-Bromo-4'-hydroxyacetophenone** from 4'-hydroxyacetophenone.



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Synthesis of **2-Bromo-4'-hydroxyacetophenone**.

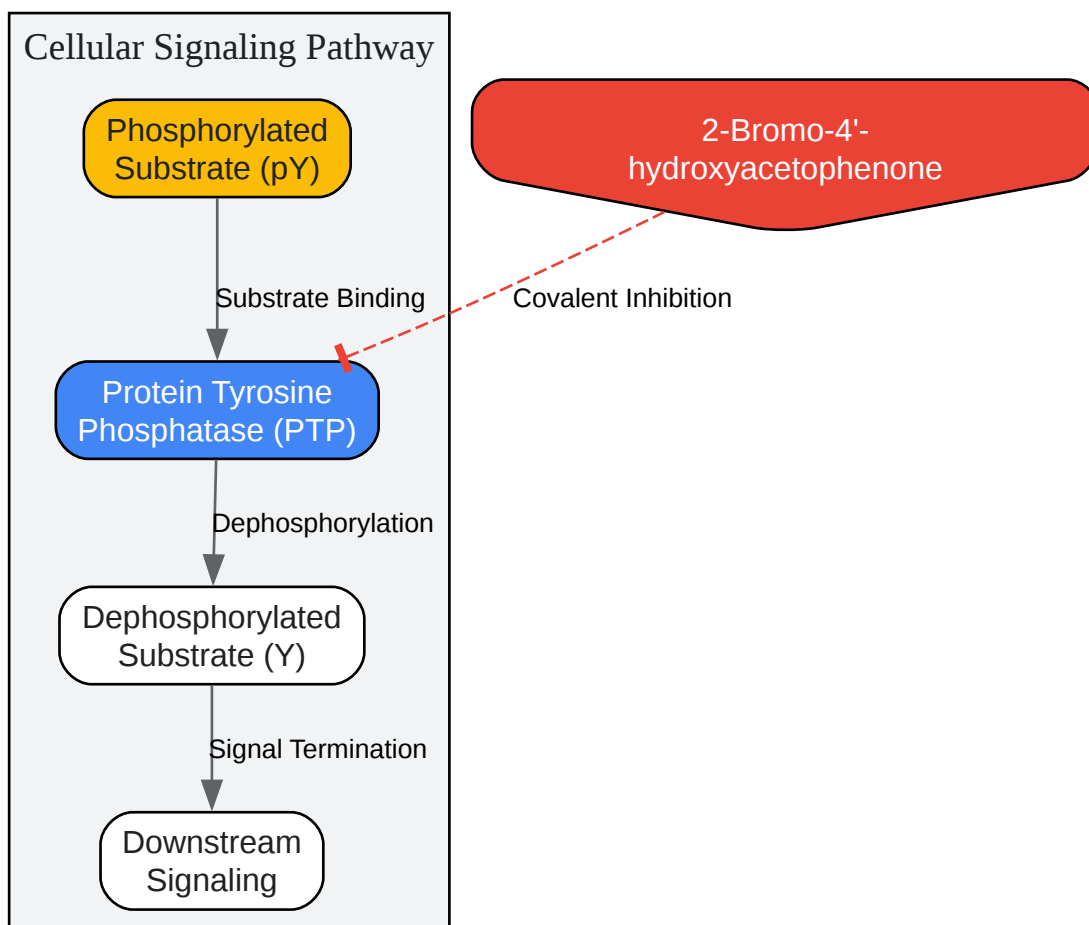
## Biological Activity and Signaling Pathways

**2-Bromo-4'-hydroxyacetophenone** is recognized as a cell-permeable, covalent inhibitor of protein tyrosine phosphatases (PTPs).[2] It specifically targets the catalytic domain of PTPs, such as PTP1B and Src homology region 2 domain-containing phosphatase-1 (SHP-1).[2][7]

The inhibitory activity against PTP1B (K<sub>i</sub> value of 42 μM) makes it a valuable tool for studying metabolic disorders like diabetes.[1] Its inhibition of SHP-1 (K<sub>i</sub> value of 43 μM) has implications for research in cancer, allergy, and inflammation.[2][7] The mechanism of inhibition involves the covalent modification of the active site cysteine residue within the PTP catalytic domain by the α-bromoacetophenone moiety.

## Signaling Pathway Inhibition Diagram

The diagram below illustrates the inhibitory action of **2-Bromo-4'-hydroxyacetophenone** on a generic PTP signaling pathway.



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Inhibition of PTP by **2-Bromo-4'-hydroxyacetophenone**.

## Safety and Handling

**2-Bromo-4'-hydroxyacetophenone** is classified as harmful if swallowed and causes severe skin burns and eye damage. It is also corrosive and lachrymatory.[1] Therefore, strict safety protocols must be followed during handling. This includes the use of personal protective equipment such as gloves and safety goggles, and working in a well-ventilated area.[8] In case of contact, the affected area should be washed immediately with soap and water.[8] For

storage, it should be kept in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[2][8]

## Industrial Applications

Beyond its role in research, **2-Bromo-4'-hydroxyacetophenone** is utilized as a microbicide and microbistat in various industrial applications.[1] It is registered for use in inhibiting bacterial growth in papermaking chemicals and for enhancing the stability of emulsion paints, adhesives, and polishes.[1]

## Conclusion

**2-Bromo-4'-hydroxyacetophenone** is a compound of significant interest due to its versatile chemical properties and biological activity. Its role as a PTP inhibitor provides a valuable tool for researchers studying a range of cellular signaling pathways and disease states. The synthetic routes are well-established, allowing for its accessibility in a laboratory setting. Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound. This guide serves as a foundational resource for professionals working with this important chemical intermediate.

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